Canagliflozin Impurity 10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Canagliflozin Impurity 10 is a byproduct formed during the synthesis of Canagliflozin, a sodium-glucose co-transporter 2 inhibitor used to manage hyperglycemia in type 2 diabetes mellitus . Impurities like this compound are crucial to identify and analyze as they can affect the efficacy and safety of the pharmaceutical product.
準備方法
The preparation of Canagliflozin Impurity 10 involves several synthetic routes and reaction conditions. One method includes dissolving 2-(4-fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene in a solvent under inert gas protection. An n-butyllithium solution is added dropwise at a controlled reaction temperature, followed by the introduction of dry carbon dioxide gas. The reaction mixture is then heated to room temperature and reacted for two hours. The mixture is then treated with a saturated ammonium chloride solution, extracted, dried, concentrated, and purified to obtain this compound .
化学反応の分析
Canagliflozin Impurity 10 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include n-butyllithium, carbon dioxide, and ammonium chloride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reaction with n-butyllithium and carbon dioxide results in the formation of this compound .
科学的研究の応用
Canagliflozin Impurity 10 has several scientific research applications. It is used in the development and validation of analytical methods for the detection and quantification of impurities in pharmaceutical products. Techniques such as UltraPerformance Convergence Chromatography (UPC2) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to separate and analyze Canagliflozin and its impurities . Additionally, this compound is studied to understand its impact on the stability, efficacy, and safety of the final pharmaceutical product .
作用機序
類似化合物との比較
Canagliflozin Impurity 10 can be compared with other impurities formed during the synthesis of Canagliflozin, such as Canagliflozin hemihydrate and Canagliflozin monohydrate . These impurities differ in their chemical structure and properties, which can affect the overall quality of the pharmaceutical product. The unique aspect of this compound lies in its specific formation pathway and the conditions required for its synthesis .
特性
分子式 |
C24H25FO6S |
---|---|
分子量 |
460.5 g/mol |
IUPAC名 |
2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C24H25FO6S/c1-13-2-5-16(24(30)23(29)22(28)21(27)19(12-26)31-24)10-15(13)11-18-8-9-20(32-18)14-3-6-17(25)7-4-14/h2-10,19,21-23,26-30H,11-12H2,1H3 |
InChIキー |
MKOMVMKJXCXABB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C2(C(C(C(C(O2)CO)O)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。